(-)-N6-Phenylisopropyladenosine mechanism of action
(-)-N6-Phenylisopropyladenosine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of (-)-N6-Phenylisopropyladenosine (R-PIA)
Introduction
(-)-N6-Phenylisopropyladenosine (R-PIA), also known as (R)-PIA, is a synthetic analog of adenosine (B11128) and a potent agonist for adenosine receptors.[1][2] It is a widely used pharmacological tool in research to study the physiological and pathological roles of adenosine signaling. Structurally, the presence of a phenylisopropyl group at the N6 position of the adenosine molecule confers increased potency and selectivity, particularly for the A1 adenosine receptor subtype.[3] This document provides a comprehensive overview of the mechanism of action of R-PIA, detailing its receptor binding characteristics, downstream signaling pathways, and the experimental protocols used to elucidate these properties.
Receptor Binding and Affinity
R-PIA exhibits high affinity for the A1 adenosine receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily.[4][5] Its binding to A1 receptors has been characterized in various species and tissues. The affinity of R-PIA for different adenosine receptor subtypes is summarized in the table below.
Quantitative Data: Receptor Binding Affinities of R-PIA
| Receptor Subtype | Species | Radioligand Used | K_i / IC_50 (nM) | Reference |
| A1 | Rat (Brain) | [^3H]PIA | 1.2 (K_i) | [6] |
| A1 | Rabbit (Brain) | [^3H]PIA | 21.2 (IC_50) | [6] |
| A1 | Gerbil (Brain) | [^3H]PIA | 14.2 (IC_50) | [6] |
| A3 | Rat (CHO cells) | [^125I]APNEA | 158 ± 52 (K_i) | [6] |
The data clearly indicates that R-PIA is a potent A1 adenosine receptor agonist. The stereoselectivity of adenosine receptors is well-documented, with the (R)-isomer (R-PIA) being significantly more potent than the (S)-isomer at A1 receptors.[5][6]
Signaling Pathways
The binding of R-PIA to the A1 adenosine receptor initiates a cascade of intracellular signaling events. The A1 receptor is primarily coupled to inhibitory G proteins of the G_i/o family.[5][7]
G_i/o Protein-Mediated Pathway
Upon agonist binding, the A1 receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the heterotrimeric G protein.[7] This leads to the dissociation of the G protein into its Gα_i/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.[7]
-
Inhibition of Adenylyl Cyclase: The activated Gα_i subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). R-PIA has been shown to inhibit forskolin-stimulated adenylyl cyclase activity.[9]
-
Modulation of Ion Channels: The Gβγ subunit complex can directly interact with and modulate the activity of various ion channels. A key effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to potassium efflux and hyperpolarization of the cell membrane.[7] Additionally, the Gβγ subunits can inhibit voltage-gated Ca^2+ channels, reducing calcium influx.[1][7] This inhibition of calcium influx is a critical component of R-PIA's mechanism, with an IC50 value of 0.5 µM for the inhibition of K+-evoked Ca^2+ uptake in rat brain synaptosomes.[1]
The following diagram illustrates the primary signaling pathway activated by R-PIA.
Functional Effects
The signaling cascades initiated by R-PIA lead to various physiological responses. The inhibition of adenylyl cyclase and modulation of ion channels contribute to a general inhibitory effect on neuronal activity.
Quantitative Data: Functional Potency of R-PIA
| Effect | System | IC_50 / EC_50 | Reference |
| Inhibition of K^+-evoked Ca^2+ uptake | Rat brain cortical synaptosomes | 0.5 µM (IC_50) | [1] |
| Inhibition of catecholamine secretion | Bovine adrenal medulla cells | ~5 x 10^-5 M (IC_50) | [2] |
| Inhibition of forskolin-stimulated tyrosine hydroxylase activity | Rat striatal synaptosomes | 17 nM (IC_50) | [9] |
Experimental Protocols
The characterization of R-PIA's mechanism of action relies on a variety of experimental techniques. Detailed below are protocols for two key assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (K_i) of R-PIA for adenosine receptors.
Objective: To measure the displacement of a specific radiolabeled ligand from the A1 adenosine receptor by unlabeled R-PIA.
Materials:
-
Membrane preparations from cells or tissues expressing the A1 adenosine receptor (e.g., CHO cells stably expressing the hA1AR).[10]
-
Radioligand: [^3H]R-PIA.[10]
-
Unlabeled R-PIA (competitor).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl_2.[10]
-
Adenosine deaminase (to remove endogenous adenosine).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the membrane preparation (e.g., 22 µg of protein/tube) with a fixed concentration of [^3H]R-PIA (e.g., 3.5 nM).[10]
-
Add increasing concentrations of unlabeled R-PIA to the incubation mixture.
-
Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC_50 value, which can then be converted to a K_i value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a radioligand competition binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of R-PIA to inhibit adenylyl cyclase activity.
Objective: To quantify the change in intracellular cAMP levels in response to R-PIA in cells expressing the A1 adenosine receptor.
Materials:
-
Whole cells expressing the A1 adenosine receptor (e.g., HEK293 or CHO cells).[10]
-
R-PIA.
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Phosphodiesterase inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.[10]
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits).[11][12]
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period.
-
Add increasing concentrations of R-PIA to the cells.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) to increase basal cAMP levels.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as HTRF.[11][13] In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[11]
-
Analyze the data to determine the IC_50 of R-PIA for the inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
(-)-N6-Phenylisopropyladenosine is a potent and selective agonist for the A1 adenosine receptor. Its mechanism of action is primarily mediated through the activation of G_i/o proteins, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. These actions result in a decrease in intracellular cAMP and a reduction in neuronal excitability. The well-characterized pharmacology of R-PIA makes it an invaluable tool for investigating the roles of A1 adenosine receptor signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The adenosine analogue N6-L-phenylisopropyladenosine inhibits catecholamine secretion from bovine adrenal medulla cells by inhibiting calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The binding of [3H]R-PIA to A1 adenosine receptors produces a conversion of the high- to the low-affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of N6-(L-2-phenylisopropyl)adenosine and insulin on cAMP metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
